molecular formula C8H7BrO3 B1267732 5-Bromo-2-hydroxy-4-methylbenzoic acid CAS No. 6623-35-4

5-Bromo-2-hydroxy-4-methylbenzoic acid

Cat. No. B1267732
CAS RN: 6623-35-4
M. Wt: 231.04 g/mol
InChI Key: IMEIVUHCRPYYIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5-Bromo-2-hydroxy-4-methylbenzoic acid involves multiple steps, including bromination, methoxylation, and hydrolysis, to introduce the respective functional groups into the benzoic acid framework. For instance, derivatives have been synthesized from starting materials like 4-bromo-2-fluorotoluene through a sequence of bromination and hydrolysis steps, achieving significant yields and purity (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-hydroxy-4-methylbenzoic acid derivatives has been characterized using techniques such as single-crystal X-ray diffraction, demonstrating the presence of specific functional groups and their geometric arrangement. These studies reveal the elegant and simple supramolecular architectures, with variations in recognition patterns leading to the formation of cyclic networks of different dimensions (S. Varughese, V. Pedireddi, 2006).

Chemical Reactions and Properties

5-Bromo-2-hydroxy-4-methylbenzoic acid participates in various chemical reactions, leveraging its bromo, hydroxy, and carboxylic acid functional groups. These reactions include coupling with N-donor compounds to form molecular adducts through hydrogen bonding, illustrating the compound's ability to engage in complex supramolecular interactions (S. Varughese, V. Pedireddi, 2006).

Physical Properties Analysis

The physical properties of 5-Bromo-2-hydroxy-4-methylbenzoic acid and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. The crystal structures of these compounds often exhibit intricate patterns of hydrogen bonding and π-π interactions, contributing to their stability and reactivity (Mei-An Zhu, X. Qiu, 2011).

Chemical Properties Analysis

The chemical properties of 5-Bromo-2-hydroxy-4-methylbenzoic acid, such as its acidity, reactivity towards nucleophiles, and participation in electrophilic substitution reactions, are dictated by its functional groups. These properties are explored through the synthesis of complex molecules and the study of their interactions and recognition patterns with other compounds (S. Varughese, V. Pedireddi, 2006).

Scientific Research Applications

Synthesis and Derivative Formation

5-Bromo-2-hydroxy-4-methylbenzoic acid plays a significant role in the synthesis of complex organic compounds. It serves as a key component in the synthesis of aromatic constituents found in calichemicin antibiotics, highlighting its importance in pharmaceutical research (Laak & Scharf, 1989). Additionally, it is involved in the synthesis of anti-cancer drugs, particularly as an intermediate in the synthesis of compounds inhibiting thymidylate synthase (Cao Sheng-li, 2004).

Molecular Studies and Structural Analysis

This compound is also significant in studying the structure and properties of various organic molecules. For instance, it has been used in the study of bromophenol derivatives from the red alga Rhodomela confervoides. These studies involve detailed spectroscopic methods, highlighting the compound's utility in molecular analysis (Zhao et al., 2004).

Biochemical Research and Environmental Studies

In biochemical research, derivatives of 5-Bromo-2-hydroxy-4-methylbenzoic acid have been used to understand metabolic pathways in methanogenic consortia, demonstrating its relevance in environmental microbiology and biochemistry (Roberts, Fedorak, & Hrudey, 1990). These studies contribute to a broader understanding of anaerobic metabolic processes, which are crucial in environmental biotechnology and waste management.

Pharmaceutical and Medicinal Chemistry

The compound's derivatives are explored in the synthesis of various pharmacologically active substances. It serves as a precursor in the preparation of molecules with potential therapeutic effects, underscoring its significance in the field of medicinal chemistry (Cavill, 1945).

Safety And Hazards

This compound is classified under GHS07 for safety. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

5-bromo-2-hydroxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEIVUHCRPYYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288113
Record name 5-bromo-2-hydroxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxy-4-methylbenzoic acid

CAS RN

6623-35-4
Record name 6623-35-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-2-hydroxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-4-methylbenzoic acid (5.00 g) in acetic acid (70.0 mL) was added dropwise bromine (1.68 mL), and the mixture was stirred at room temperature for 5.5 hr. To the reaction mixture was added water, and the precipitate was collected by filtration, and dried under reduced pressure to give the title compound (6.78 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

After dissolving 2-hydroxy-4-methylbenzoic acid (24.54 g, 161.29 mmol) in methanol (300 ml), the solution was cooled to −20° C. A solution of bromine (26.03 g) in methanol (50 ml) was added dropwise over 1 hour. The reaction mixture was stirred at room temperature for 1 hour and then concentrated. The residue was heated to dissolution in methanol (100 ml) and water (40 ml) was added. The precipitated crystals were filtered off and washed with 50% methanol-water. The precipitated crystals in the filtrate were also filtered off and washed with 50% methanol-water. The crystals were combined and dried to yield the title compound (24.8 g) as white crystals.
Quantity
24.54 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
26.03 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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